ethyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate
Description
Ethyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a benzothiophene-derived sulfonamide featuring a thiophene-methyl substituent on the sulfamoyl group and an ethyl ester at position 2 of the benzothiophene core. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry and agrochemical research. The thiophene moiety introduces electron-rich aromaticity, which may enhance interactions with biological targets or improve solubility compared to purely phenyl-based analogs .
Properties
IUPAC Name |
ethyl 3-(thiophen-2-ylmethylsulfamoyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S3/c1-2-21-16(18)14-15(12-7-3-4-8-13(12)23-14)24(19,20)17-10-11-6-5-9-22-11/h3-9,17H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNDZRKMMBQCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfamoyl Group: This step involves the reaction of the benzothiophene derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophen-2-ylmethyl Group: This can be done via a nucleophilic substitution reaction where the thiophen-2-ylmethyl halide reacts with the sulfamoyl benzothiophene intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Research indicates that ethyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate exhibits various biological activities:
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. The presence of the sulfamoyl group may inhibit bacterial folate synthesis, enhancing antibacterial activity.
Antineoplastic Effects
Similar benzothiophene derivatives have shown potential in inhibiting cancer cell proliferation. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This property could be beneficial for treating diseases related to enzyme dysregulation, such as metabolic disorders.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study published in Journal of Medicinal Chemistry demonstrated that sulfamoyl derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The research highlighted the importance of the sulfamoyl group in enhancing binding affinity to bacterial enzymes .
- Anticancer Research :
- Enzyme Inhibition Mechanisms :
Mechanism of Action
The mechanism by which ethyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The aromatic rings can engage in π-π stacking interactions with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Structural and Functional Group Variations
Key Observations :
- Steric Influence : The thiophen-2-ylmethyl group introduces moderate steric bulk compared to smaller substituents (e.g., fluoro in ) but less than multi-substituted aryl groups (e.g., 5-chloro-2,4-dimethoxyphenyl in ).
Physicochemical Properties
Key Observations :
- Melting Points: Derivatives with polar substituents (e.g., 4-hydroxyphenyl in 3m ) exhibit higher melting points due to hydrogen bonding. The thiophene substituent may reduce intermolecular polarity compared to hydroxyl or amino groups.
Biological Activity
Ethyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a novel compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antitubercular effects. This article synthesizes available research findings, including synthesis methods, biological activity data, and case studies, to provide a comprehensive overview of this compound's pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following structure:
- IUPAC Name : this compound
- Molecular Formula : C14H13N1O3S3
- Molecular Weight : 329.45 g/mol
This compound features a benzothiophene core, which is known for its diverse biological activities, combined with a thiophen-2-ylmethyl group and a sulfamoyl moiety that enhances its pharmacological profile.
Antimicrobial Activity
Research has indicated that benzothiophene derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their efficacy against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-MTB). For instance, derivatives similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 µg/mL against dormant M. tuberculosis strains .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 7b | 2.73 | Active against MDR-MTB |
| Compound 8c | 0.60 | Active against dormant M. bovis BCG |
| Ethyl derivative | TBD | Antimicrobial potential |
Antitubercular Activity
The compound's structural features suggest potential antitubercular activity. In vitro studies have shown that benzothiophene derivatives can inhibit the growth of both active and dormant forms of Mycobacterium tuberculosis. The promising selectivity index (SI) values indicate low cytotoxicity against human cell lines, making these compounds suitable candidates for further development as antitubercular agents .
The mechanism of action for this compound is hypothesized to involve the inhibition of specific enzymes or receptors associated with bacterial metabolism and survival. The sulfamoyl group is believed to enhance binding affinity to target proteins, while the thiophene rings contribute to the compound's overall lipophilicity and cellular uptake .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A series of benzothiophene derivatives were synthesized and tested for antimicrobial properties. The results indicated that modifications in the substituents significantly affected their activity against various pathogens, including Gram-positive and Gram-negative bacteria .
- Antitubercular Efficacy : In an ex vivo study involving THP-1 macrophages, several derivatives exhibited strong anti-tubercular activity with MIC values comparable to established drugs like Rifampicin . The study highlighted the importance of structural diversity in enhancing biological efficacy.
- Cytotoxicity Assessment : Compounds were also evaluated for cytotoxicity against human cancer cell lines (HeLa). Results showed that certain derivatives had high selectivity indexes (>10), indicating their potential as therapeutic agents with minimal toxicity .
Q & A
Q. What are the key synthetic steps and characterization methods for ethyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate?
Answer: The synthesis typically involves:
Core Formation : Constructing the 1-benzothiophene scaffold via cyclization, similar to methods used for methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate (e.g., Friedel-Crafts alkylation or thiophene ring closure) .
Sulfamoyl Introduction : Reacting the benzothiophene core with sulfonating agents (e.g., chlorosulfonic acid) followed by amine coupling with (thiophen-2-yl)methylamine .
Esterification : Final esterification using ethanol under acidic or basic conditions to yield the ethyl carboxylate group .
Q. Characterization :
- NMR Spectroscopy : and NMR confirm regiochemistry and functional groups (e.g., sulfamoyl protons at δ 3.5–4.0 ppm, ester carbonyl at ~165 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm (C=O ester) and ~1300 cm (S=O sulfonamide) validate key groups .
- Mass Spectrometry : High-resolution MS confirms molecular ion ([M+H]) and fragmentation patterns .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Answer:
Data Collection : Single crystals are grown via slow evaporation, and diffraction data collected using synchrotron or laboratory X-ray sources.
Structure Solution : Programs like SHELXS/SHELXD (for phase determination) and SHELXL (for refinement) are used to solve and refine the structure .
Validation : Tools like Mercury CSD visualize intermolecular interactions (e.g., hydrogen bonds between sulfamoyl and adjacent molecules) and packing motifs .
Q. What computational strategies predict the reactivity of the sulfamoyl group in nucleophilic or electrophilic reactions?
Answer:
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, sulfamoyl’s sulfur atom may act as an electrophilic center due to low LUMO energy .
Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to assess binding affinity, leveraging software like AutoDock Vina .
Solvent Effects : Use COSMO-RS models to predict solvolysis rates in polar aprotic solvents (e.g., DMF vs. THF) .
Case Study : Sulfamoyl derivatives show enhanced reactivity in SNAr reactions when electron-withdrawing groups are present on the benzothiophene core .
Q. How can researchers resolve contradictions in crystallographic data during refinement?
Answer:
Twinning Analysis : Use SHELXL ’s TWIN command to model twinned crystals, which may cause apparent discrepancies in occupancy or thermal parameters .
Disorder Modeling : Refine split positions for flexible groups (e.g., ethyl ester) using PART instructions in SHELXL .
Cross-Validation : Compare results with alternative software (e.g., OLEX2 or WinGX ) to check for systematic errors .
Q. Example Workflow :
Q. What synthetic modifications enhance the compound’s bioactivity while retaining the benzothiophene core?
Answer:
Functional Group Replacement : Substitute the ethyl ester with a methyl group (as in related compounds) to alter lipophilicity and bioavailability .
Heterocycle Fusion : Introduce pyridine or triazine rings via cyclocondensation to mimic agrochemical motifs (e.g., sulfonylurea herbicides) .
Protecting Groups : Use tert-butyl or silyl ethers to stabilize reactive intermediates during multi-step syntheses .
Q. Data-Driven Optimization :
Q. How do polymorphic forms of this compound impact its physicochemical properties?
Answer:
Screening Methods : Use solvent-drop grinding or high-throughput crystallization to identify polymorphs .
Stability Studies : Compare melting points (DSC) and solubility profiles (e.g., Form I melts at 220°C vs. Form II at 195°C) .
Bioavailability : Polymorphs with higher surface area (via BET analysis) may exhibit faster dissolution rates in vitro .
Q. What analytical techniques quantify trace impurities in synthesized batches?
Answer:
LC-MS/MS : Detect sulfonic acid byproducts (common in sulfonamide synthesis) with a limit of detection (LOD) <0.1% .
Elemental Analysis : Validate sulfur content (±0.3% deviation) to confirm stoichiometry .
NMR Purity : Integrate residual solvent peaks (e.g., DMSO-d) against analyte signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
